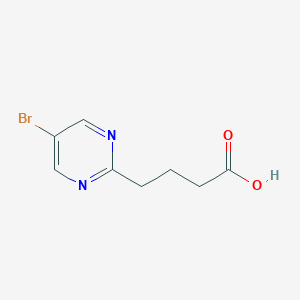

4-(5-Bromopyrimidin-2-yl)butanoic acid

Description

BenchChem offers high-quality 4-(5-Bromopyrimidin-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromopyrimidin-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWULLPXEWWARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228527-05-5 | |

| Record name | 4-(5-bromopyrimidin-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 5 Bromopyrimidin 2 Yl Butanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For 4-(5-bromopyrimidin-2-yl)butanoic acid, the primary disconnection strategies focus on the C-C bond linking the butanoic acid moiety to the pyrimidine (B1678525) ring and the C-Br bond on the pyrimidine ring itself.

A logical retrosynthetic disconnection is the C-C bond between the C2 position of the pyrimidine ring and the alkyl chain of the butanoic acid. This approach simplifies the molecule into two key synthons: a 5-bromopyrimidine (B23866) synthon with a positive charge or an electrophilic center at the C2 position, and a nucleophilic four-carbon chain synthon corresponding to the butanoic acid moiety.

The corresponding synthetic equivalents for these synthons would be a 5-bromo-2-halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) and a suitable organometallic reagent derived from a 4-halobutanoate, such as a Grignard or organozinc reagent. Alternatively, the butanoic acid chain could be introduced via nucleophilic substitution of a leaving group at the C2 position of the pyrimidine ring by a carbanion equivalent of a protected butanoic acid.

A secondary disconnection involves the C-Br bond at the C5 position. This suggests that the bromination step could be performed on a pre-formed 2-substituted pyrimidine ring. This strategy allows for the synthesis of the core pyrimidine-butanoic acid structure first, followed by a late-stage halogenation. The feasibility of this approach depends on the regioselectivity of the bromination reaction and the stability of the starting material under the reaction conditions.

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: the brominated pyrimidine scaffold and the butanoic acid moiety.

The 5-bromopyrimidine core is a crucial building block. Its synthesis can be achieved through various methods, including direct halogenation of a pyrimidine ring or by constructing the ring from acyclic precursors with the bromine atom already in place.

Halogenated pyrimidines are important intermediates in organic synthesis and can be prepared by direct halogenation. nih.gov The C-5 position of the pyrimidine ring is susceptible to electrophilic substitution. Bromination of pyrimidine nucleosides at the C-5 position can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents. nih.govresearchgate.net This method is efficient for various uridine (B1682114) and cytidine (B196190) derivatives. nih.gov For simpler pyrimidine rings, reagents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent can be employed. The reaction conditions, including temperature and the presence of a catalyst, can be optimized to achieve high yields and selectivity. nih.gov

| Reagent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | Bromination of pyrimidine nucleosides at C-5 | nih.govresearchgate.net |

| N-Bromosuccinimide | NBS | Electrophilic bromination of pyrimidine rings | nih.gov |

| Bromine | Br₂ | Direct bromination of various pyrimidine derivatives | nih.gov |

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex aromatic and heteroaromatic compounds, including substituted pyrimidines. acs.org Reactions such as the Suzuki, Hiyama, and Buchwald-Hartwig couplings allow for the formation of C-C and C-N bonds, providing versatile pathways to functionalized pyrimidine scaffolds. researchgate.netthieme-connect.com

For example, a di-halogenated pyrimidine can undergo selective cross-coupling with an appropriate organometallic reagent to introduce a substituent at a specific position. The regioselectivity of these reactions is often controlled by the differing reactivity of the halogen atoms or by the choice of catalyst and reaction conditions. thieme-connect.com This approach can be used to construct the pyrimidine ring with the desired substitution pattern, which can then be further modified. For instance, a pyrimidine core could be assembled, and the butanoic acid chain attached via a palladium-catalyzed reaction. rsc.orgrsc.org

| Reaction Name | Bond Formed | Typical Reactants | Reference |

|---|---|---|---|

| Suzuki Coupling | C-C | Aryl/vinyl halide and an organoboron compound | thieme-connect.com |

| Hiyama Coupling | C-C | Aryl/vinyl halide and an organosilane | researchgate.net |

| Buchwald-Hartwig Amination | C-N | Aryl halide and an amine | thieme-connect.comrsc.org |

The four-carbon butanoic acid side chain requires a functional group that allows for its attachment to the pyrimidine ring. Various starting materials can be used to synthesize this precursor.

Gamma-butyrolactone (GBL) is a versatile and readily available starting material for the synthesis of various butanoic acid derivatives. rsc.orgscience.gov The lactone ring can be opened under either acidic or basic conditions with a variety of nucleophiles to yield 4-substituted butanoic acids.

For instance, reaction of GBL with a hydrogen halide can produce the corresponding 4-halobutanoic acid. This derivative can then be used in subsequent steps, for example, by converting it into a Grignard reagent for coupling with the pyrimidine core. Additionally, GBL can be used to synthesize other valuable intermediates. For example, it can be a precursor in the production of 1,2,4-butanetriol, which is then used to derive other chiral synthons. wikipedia.org The synthesis of gamma-butyrolactones can also be achieved by reacting an olefin with a compound containing a carboxylate moiety in the presence of a manganese, cerium, or vanadium ion. google.com

Synthesis of Butanoic Acid Moiety Precursors

Approaches to Substituted Butanoic Acids

The butanoic acid moiety of the target compound can be synthesized through several established organic chemistry reactions. These methods provide versatile pathways to γ-substituted butanoic acids, which can then be incorporated into the final pyrimidine structure.

One common approach involves the malonic ester synthesis. This method utilizes diethyl malonate as a starting material, which is first deprotonated with a strong base to form a nucleophilic enolate. This enolate can then undergo an alkylation reaction with a suitable electrophile, such as a protected 3-halopropanol. Subsequent hydrolysis and decarboxylation of the resulting diester yield the desired substituted butanoic acid.

Another versatile method is the Michael addition. In this approach, a nucleophile, such as the enolate of a malonic ester or a related dicarbonyl compound, is added to an α,β-unsaturated carbonyl compound like acrolein or acrylic acid derivatives. This 1,4-conjugate addition forms a new carbon-carbon bond and, after subsequent chemical modifications, can lead to the desired butanoic acid chain.

Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, can also be employed to construct the carbon skeleton of substituted butanoic acids. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, typically palladium. For instance, a protected 4-halobutanoate could be coupled with an appropriate organoboron or organozinc reagent.

Direct Synthetic Routes to 4-(5-Bromopyrimidin-2-yl)butanoic Acid

A direct and efficient method for the synthesis of 4-(5-bromopyrimidin-2-yl)butanoic acid is through the condensation of an amidine with a β-dicarbonyl compound or its equivalent. A particularly relevant approach involves the reaction of 2-bromomalonaldehyde (B19672) with a suitable amidine precursor of the butanoic acid side chain. google.com

A plausible and direct synthetic route can be outlined as a one-pot reaction. This involves the reaction of 2-bromomalonaldehyde with an amidine derivative of butanoic acid. The required amidine, 4-amidinobutanoic acid, can be prepared from 4-cyanobutanoic acid. The cyano group is converted to an imidate, which is then reacted with ammonia (B1221849) to form the amidine.

The core of the synthesis is the cyclocondensation reaction. The reaction between 2-bromomalonaldehyde and the butanoic acid amidine in a suitable solvent, such as glacial acetic acid, leads to the formation of the 5-bromopyrimidine ring with the butanoic acid side chain at the 2-position. google.com The reaction typically proceeds at elevated temperatures. google.com

Table 1: Proposed Direct Synthesis of 4-(5-Bromopyrimidin-2-yl)butanoic Acid

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Cyanobutanoic acid | 1. HCl, Ethanol2. Ammonia | 4-Amidinobutanoic acid |

| 2 | 2-Bromomalonaldehyde, 4-Amidinobutanoic acid | Glacial acetic acid, 80-100°C | 4-(5-Bromopyrimidin-2-yl)butanoic acid |

Optimized Reaction Conditions and Yield Enhancement Strategies

The yield and purity of 4-(5-bromopyrimidin-2-yl)butanoic acid are highly dependent on the reaction conditions. Several parameters can be optimized to enhance the efficiency of the synthesis.

Temperature: The reaction temperature plays a crucial role in the rate of pyrimidine formation. Generally, higher temperatures favor the reaction, but can also lead to the formation of byproducts. A systematic study of the temperature profile is essential to find the optimal balance between reaction rate and selectivity. For the reaction of 2-bromomalonaldehyde with amidines, temperatures in the range of 60-105°C have been reported to be effective. google.com

Solvent: The choice of solvent can significantly influence the reaction outcome. Protic solvents like glacial acetic acid can act as both a solvent and a catalyst, facilitating the condensation and cyclization steps. google.com Aprotic solvents can also be used, and their polarity may affect the solubility of reactants and intermediates, thereby influencing the reaction rate. The use of mixed solvent systems, such as an alcohol and a protic acid, can also be explored to optimize the reaction. google.com

Catalyst: While the condensation can proceed without an external catalyst, particularly in an acidic solvent, the addition of a catalyst can accelerate the reaction and improve the yield. Both acid and base catalysts can be employed in pyrimidine synthesis. For instance, the use of molecular sieves has been reported to act as a desiccant and catalyst, promoting the reaction. google.com

Reactant Ratio: The stoichiometry of the reactants, 2-bromomalonaldehyde and the amidine, is a critical factor. Using a slight excess of one reactant may drive the reaction to completion, but can also complicate the purification process. Therefore, optimizing the reactant ratio is essential for maximizing the yield of the desired product.

Table 2: Parameters for Optimization of Pyrimidine Synthesis

| Parameter | Conditions Explored | Potential Impact on Yield and Purity |

| Temperature | 60°C, 80°C, 100°C | Higher temperatures may increase reaction rate but could lead to decomposition or side reactions. |

| Solvent | Glacial Acetic Acid, Ethanol (B145695), DMF, Acetonitrile (B52724) | Solvent polarity and protic/aprotic nature can affect reaction kinetics and solubility of reactants. |

| Catalyst | None, Molecular Sieves, p-Toluenesulfonic acid | Catalysts can accelerate the reaction, potentially leading to higher yields in shorter reaction times. |

| Reactant Ratio | 1:1, 1:1.2, 1.2:1 (Amidine:Aldehyde) | An optimal ratio can maximize the conversion of the limiting reagent and minimize waste. |

For instance, a study on the synthesis of 2-methyl-5-bromopyrimidine from 2-bromomalonaldehyde and acetamidine (B91507) hydrochloride in glacial acetic acid at 80°C reported a yield of 43%. google.com By systematically optimizing the parameters mentioned above, it is plausible to achieve higher yields for the synthesis of 4-(5-bromopyrimidin-2-yl)butanoic acid.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov Several strategies can be employed to make the synthesis of 4-(5-bromopyrimidin-2-yl)butanoic acid more environmentally friendly.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. orientjchem.orgresearchgate.netnih.gov The use of microwave assistance in the condensation reaction between 2-bromomalonaldehyde and the amidine could offer a more energy-efficient and rapid route to the target compound.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more atom-economical and efficient than multi-step syntheses. organic-chemistry.org Designing a one-pot, multicomponent reaction for the synthesis of the target molecule would align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.inshd-pub.org.rs For pyrimidine synthesis, the use of aqueous ethanol or solvent-free conditions has been explored. eurekaselect.com

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste generation. nih.gov Exploring the use of solid acid catalysts or other recyclable catalysts for the cyclocondensation step could enhance the greenness of the synthesis.

By incorporating these green chemistry principles, the synthesis of 4-(5-bromopyrimidin-2-yl)butanoic acid can be made more sustainable and environmentally responsible.

Reaction Mechanisms and Chemical Transformations Involving 4 5 Bromopyrimidin 2 Yl Butanoic Acid

Mechanistic Pathways of Key Coupling Reactions

The bromine atom on the pyrimidine (B1678525) ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. For 5-bromopyrimidine (B23866) derivatives, the reaction provides an efficient route to biaryl and substituted pyrimidine structures. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the active Pd(0) catalyst.

Oxidative Addition : The cycle initiates with the oxidative addition of the 5-bromopyrimidine derivative to the Pd(0) catalyst. The C-Br bond, being the most susceptible to cleavage, inserts the palladium atom, resulting in a square planar Pd(II) complex. This step is often rate-determining.

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base (like K₃PO₄ or Na₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step forms a new diorganopalladium(II) intermediate.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium complex. This step forms the new carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Calculations have shown that for 5-bromopyrimidine, the C-Br bond is weaker and more susceptible to oxidative addition compared to C-Cl bonds, making aryl bromides common starting materials for these couplings.

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the Carbon-Bromine bond of the pyrimidine ring. | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of the organic group from the activated boronic acid to the Pd(II) complex. | Diorganopalladium(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product, Pd(0) catalyst |

Beyond the Suzuki coupling, the reactive C-Br bond of 4-(5-bromopyrimidin-2-yl)butanoic acid is amenable to other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Stille reactions.

Heck Reaction : This reaction couples the bromopyrimidine with an alkene. The mechanism is similar to the Suzuki coupling in its initial oxidative addition step, where Pd(0) inserts into the C-Br bond. byjus.comwikipedia.org This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. byjus.comwikipedia.org

Sonogashira Coupling : This reaction forms a C-C bond between the bromopyrimidine and a terminal alkyne. It typically uses a dual catalyst system of palladium and copper(I). wikipedia.org The palladium cycle involves oxidative addition of the bromopyrimidine to Pd(0). The copper cycle activates the alkyne by forming a copper(I) acetylide. youtube.com Transmetalation occurs when the copper acetylide transfers the alkyne group to the palladium(II) complex. youtube.com Reductive elimination then yields the alkynylated pyrimidine product and regenerates the Pd(0) catalyst. wikipedia.org

Stille Reaction : The Stille reaction couples the bromopyrimidine with an organotin compound (organostannane). wikipedia.org The catalytic cycle involves oxidative addition of the bromopyrimidine to the Pd(0) catalyst, followed by transmetalation where the organic group from the organostannane is transferred to the palladium(II) complex. organic-chemistry.org The final step is reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

Functional Group Interconversions of the Butanoic Acid Moiety

The butanoic acid side chain offers a site for various functional group transformations, allowing for the synthesis of esters, amides, and other derivatives.

Esterification : The carboxylic acid can be converted to an ester, typically through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed.

Amidation : Direct reaction of a carboxylic acid and an amine is often difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgmdpi.com Therefore, amidation is commonly achieved by first activating the carboxylic acid. A widely used method involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism proceeds as follows:

The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.orgfishersci.co.uk

The amine then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate.

This attack forms a tetrahedral intermediate which subsequently collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the stable amide bond. libretexts.orgyoutube.com

| Reaction | Reagents | Key Intermediate | Byproduct |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carbonyl | Water |

| DCC Amidation | Amine, Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur under specific conditions, though it often requires high temperatures or the presence of a catalyst. For a compound like 4-(5-bromopyrimidin-2-yl)butanoic acid, thermal decarboxylation would likely proceed through a mechanism involving the cleavage of the C-C bond between the carboxylic acid and the alkyl chain. This process is thermodynamically favorable due to the release of the stable CO₂ molecule. Catalytic methods, for instance using metal catalysts, can lower the activation energy for this process. The reaction pathway can be influenced by the stability of the carbanion intermediate formed upon CO₂ loss.

Reactivity of the Bromine Atom on the Pyrimidine Ring

The bromine atom at the C-5 position of the pyrimidine ring is the most reactive site for many transformations, particularly palladium-catalyzed cross-coupling reactions. Its reactivity stems from the polarizability of the C-Br bond and its susceptibility to oxidative addition by a low-valent metal center like Pd(0). This step is fundamental to the Suzuki, Heck, Sonogashira, and Stille couplings discussed previously.

The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative nitrogen atoms, makes the C-Br bond a prime target for these catalytic processes over other potential reaction sites in the molecule. While nucleophilic aromatic substitution can also be a pathway for functionalizing halogenated heterocycles, the conditions required are often harsh. In the context of modern synthetic methods, palladium-catalyzed cross-coupling is the predominant and most versatile pathway for the transformation of the bromine atom on the pyrimidine ring.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 4-(5-Bromopyrimidin-2-yl)butanoic acid, although it is less common than electrophilic substitution for many aromatic systems. The viability of SNAr reactions on aryl halides is heavily dependent on the electronic nature of the aromatic ring. libretexts.orglibretexts.org For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, thereby facilitating the displacement of a good leaving group like bromide. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The negative charge is delocalized across the pyrimidine ring and potentially onto any activating substituents.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product. youtube.com

In the context of 4-(5-Bromopyrimidin-2-yl)butanoic acid, the two nitrogen atoms of the pyrimidine ring act as the activating groups, stabilizing the intermediate carbanion. While direct examples with this specific molecule are not prevalent in the literature, intramolecular SNAr has been demonstrated in related 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, which undergo ring closure to form benzofuro[3,2-d]pyrimidines upon oxidation. researchgate.net This demonstrates the principle of bromide displacement on the 5-position of a pyrimidine ring. The butanoic acid side chain could potentially interfere under strongly basic conditions through deprotonation, which might affect solubility and reactivity.

Transition Metal-Catalyzed Derivatizations

The bromine atom on the pyrimidine ring serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Palladium-catalyzed reactions are particularly common and effective for aryl bromides. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edu The Suzuki-Miyaura reaction of 5-bromopyrimidine with various aryl and heteroaryl boronic acids has been shown to proceed efficiently, demonstrating that the C-Br bond is susceptible to oxidative addition by the palladium catalyst. illinois.edumdpi.com This method allows for the synthesis of 5-arylpyrimidine derivatives from 4-(5-Bromopyrimidin-2-yl)butanoic acid.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. rsc.org This reaction has been successfully applied to functionalized pyrimidines, such as the coupling of 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine with various alkenes, indicating its utility for complex heterocyclic systems. nih.gov

Sonogashira Coupling: This reaction is a highly effective method for forming C(sp²)–C(sp) bonds by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.org The Sonogashira coupling of 5-bromopyrimidine derivatives is well-documented, providing a straightforward route to 5-alkynylpyrimidines. researchgate.netrsc.org This transformation would allow for the introduction of an alkyne moiety onto the pyrimidine ring of 4-(5-Bromopyrimidin-2-yl)butanoic acid.

A summary of representative conditions for these reactions on related bromopyrimidine systems is presented below.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane, DMF |

| Heck Coupling | Alkene (e.g., acrylate, styrene) | Pd(OAc)₂ with phosphine (B1218219) ligands | Triethylamine, N-ethylpiperidine | DMF, Acetonitrile (B52724) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | DIPEA, Triethylamine | DMF, THF |

Electrophilic and Nucleophilic Reactions of the Pyrimidine Ring

The pyrimidine ring exhibits dual reactivity. Its electron-deficient nature makes it susceptible to attack by nucleophiles, as discussed in the context of SNAr reactions. Conversely, under certain conditions, the ring can be made to act as an electrophile.

Protonation of one of the ring nitrogen atoms by a strong Brønsted acid can significantly enhance the electrophilicity of the pyrimidine ring. This activation allows the pyrimidinium species to participate in Friedel–Crafts-like alkylation reactions with electron-rich arenes. rsc.org For instance, 5-bromopyrimidine has been shown to react with phenols and other activated aromatic compounds in the presence of acids like methanesulfonic acid to yield 4-aryl-5-bromo-3,4-dihydropyrimidines. researchgate.netrsc.org Subsequent oxidation can then restore the aromaticity of the pyrimidine ring.

The primary nucleophilic reaction involving the pyrimidine ring of 4-(5-Bromopyrimidin-2-yl)butanoic acid is the SNAr at the C5 position, leading to the substitution of the bromine atom. The electron-withdrawing effect of the two ring nitrogens makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles. This inherent reactivity is the foundation for the diverse functionalization strategies possible for this class of compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(5-Bromopyrimidin-2-yl)butanoic acid |

| 5-bromopyrimidine |

| 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols |

| benzofuro[3,2-d]pyrimidines |

| 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine |

Structure Activity Relationship Sar Studies of 4 5 Bromopyrimidin 2 Yl Butanoic Acid Derivatives

Systematic Modification of the Butanoic Acid Side Chain

The butanoic acid side chain of 4-(5-bromopyrimidin-2-yl)butanoic acid offers several points for modification to probe its interaction with biological targets. Variations in its length, branching, and the introduction of stereochemical centers can significantly impact the compound's efficacy.

Impact of Alkyl Chain Length and Branching

Systematic studies on related series of 4-(pyrimidin-2-yl)alkanoic acids have shown that the length of the alkyl chain can have a profound effect on potency. While specific data for the 4-(5-bromopyrimidin-2-yl)butanoic acid series is limited, general trends can be inferred. For instance, a chain length of four carbons (butanoic acid) may represent an optimal balance for fitting into a specific binding pocket.

Table 1: Hypothetical Impact of Alkyl Chain Length on Biological Activity

| Compound | Alkyl Chain | Relative Activity |

|---|---|---|

| 1 | Ethanoic acid | Low |

| 2 | Propanoic acid | Moderate |

| 3 | 4-(5-Bromopyrimidin-2-yl)butanoic acid | High |

| 4 | Pentanoic acid | Moderate |

Note: This data is illustrative and based on general principles observed in similar compound series.

Branching on the alkyl chain, for example, by introducing a methyl group, can also modulate activity. Branching can restrict the conformational flexibility of the side chain, which may be advantageous if it pre-organizes the molecule into its bioactive conformation. Furthermore, branching can affect the metabolic profile of the compound.

Introduction of Stereochemical Centers

The introduction of a stereocenter into the butanoic acid side chain can lead to enantiomers with potentially different biological activities. This stereoselectivity is a hallmark of interactions with chiral biological macromolecules such as enzymes and receptors.

For instance, introducing a methyl group at the α- or β-position of the butanoic acid chain of a related pyrimidine (B1678525) derivative created a chiral center. In such cases, it is often observed that one enantiomer is significantly more active than the other. This difference in activity can be attributed to the specific three-dimensional arrangement of the substituents, which allows for optimal interactions with the target protein. The stereochemistry can have a significant impact on antimalarial activity, with natural isomers often being the most potent. core.ac.uk

Table 2: Hypothetical Biological Activity of Stereoisomers

| Compound | Stereochemistry | Relative Potency |

|---|---|---|

| (R)-4-(5-Bromopyrimidin-2-yl)-2-methylbutanoic acid | R | High |

Note: This data is illustrative and based on general principles of stereoselectivity in drug action.

Substituent Effects on the Pyrimidine Ring

The electronic and steric properties of substituents on the pyrimidine ring play a pivotal role in modulating the reactivity and biological activity of the molecule. nih.gov The bromine atom at the 5-position of 4-(5-bromopyrimidin-2-yl)butanoic acid is a key feature, and its positional isomerism, as well as the introduction of other substituents, can lead to significant changes in the compound's profile.

Positional Isomerism of Bromine and Other Halogens

The position of the halogen substituent on the pyrimidine ring can drastically alter the electronic distribution within the ring and its interaction with target molecules. While the 5-bromo substitution is specified in the parent compound, exploring other positional isomers, such as a 4-bromo or 6-bromo derivative, is a standard strategy in SAR studies.

Table 3: Hypothetical Influence of Bromine Position on Activity

| Compound | Bromine Position | Relative Activity |

|---|---|---|

| 4-(4-Bromopyrimidin-2-yl)butanoic acid | 4 | Moderate |

| 4-(5-Bromopyrimidin-2-yl)butanoic acid | 5 | High |

Note: This data is illustrative and based on the common observation that substituent positions are critical for activity.

Replacing bromine with other halogens (fluorine, chlorine, iodine) can also fine-tune the electronic and steric properties of the molecule. Fluorine, being a small and highly electronegative atom, can form strong hydrogen bonds and alter metabolic stability. Chlorine and iodine, with their different sizes and polarizabilities, can explore different binding interactions.

Influence of Other Substituents on Pyrimidine Reactivity

The introduction of other substituents on the pyrimidine ring, in addition to or in place of the bromine atom, can further modulate the compound's activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly affect the reactivity of the pyrimidine ring. ijpbs.net

Electron-donating groups (e.g., amino, methoxy) can increase the electron density of the pyrimidine ring, potentially enhancing its interaction with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups (e.g., nitro, cyano) can decrease the electron density, which might be favorable for other types of interactions. The position of substituents in the pyrimidine nucleus has been shown to greatly influence biological activities in a review of pyrimidine derivatives. nih.gov

Table 4: Hypothetical Effect of Different Substituents at the 5-Position

| Compound | 5-Substituent | Electronic Effect | Relative Activity |

|---|---|---|---|

| 4-(5-Aminopyrimidin-2-yl)butanoic acid | -NH2 | Donating | Moderate |

| 4-(5-Methoxypyrimidin-2-yl)butanoic acid | -OCH3 | Donating | Moderate-High |

| 4-(5-Bromopyrimidin-2-yl)butanoic acid | -Br | Withdrawing | High |

| 4-(5-Nitropyrimidin-2-yl)butanoic acid | -NO2 | Withdrawing | Low |

Note: This data is illustrative and based on general principles of medicinal chemistry.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and, ultimately, the specific conformation it adopts when binding to its biological target—the bioactive conformation.

For 4-(5-bromopyrimidin-2-yl)butanoic acid, the flexibility of the butanoic acid side chain allows it to adopt multiple conformations. Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape of the molecule. These studies can help identify the preferred spatial arrangement of the pyrimidine ring and the carboxylic acid group.

The bioactive conformation is often determined by studying the molecule's interaction with its target through techniques like X-ray crystallography of the ligand-protein complex or through computational docking studies. Identifying the bioactive conformation is a key step in rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" in the correct shape for binding, potentially leading to increased potency and selectivity. In a study of pyrimidinylbenzoates, a strategy integrating molecular docking and 3D-QSAR was used to identify the bioactive conformation. nih.gov The analysis of different conformations of bioactive pyrazolo[3,4-d]pyrimidine derivatives has also been a subject of study. mdpi.com

The interplay between the butanoic acid side chain's flexibility and the electronic nature of the substituted pyrimidine ring ultimately dictates the molecule's ability to adopt the optimal conformation for biological activity.

In-depth Analysis of 4-(5-Bromopyrimidin-2-yl)butanoic Acid Derivatives Reveals Critical Data Gap

Despite a comprehensive search of scientific literature, detailed Structure-Activity Relationship (SAR) studies focusing on the ligand efficiency and lipophilic efficiency metrics for 4-(5-Bromopyrimidin-2-yl)butanoic acid derivatives are not publicly available. This significant gap in the medicinal chemistry landscape prevents a thorough evaluation of this specific chemical scaffold against modern drug design principles.

The compound, 4-(5-Bromopyrimidin-2-yl)butanoic acid, belongs to the broader class of pyrimidine derivatives, which are of considerable interest in pharmaceutical research due to their presence in a wide array of biologically active molecules. researchgate.netjuniperpublishers.com SAR studies are fundamental to the process of drug discovery, providing crucial insights into how chemical structure correlates with biological activity. juniperpublishers.com By systematically modifying a lead compound, researchers can identify key functional groups and structural features that enhance potency and selectivity for a biological target.

In contemporary drug design, metrics such as ligand efficiency (LE) and lipophilic efficiency (LipE) are considered vital for optimizing lead compounds into viable drug candidates. LE provides a measure of the binding energy per heavy atom, offering a way to assess the quality of a compound's interaction with its target. LipE, on the other hand, relates the potency of a compound to its lipophilicity, a critical factor in determining its pharmacokinetic and pharmacodynamic properties.

However, a targeted search for research specifically detailing the synthesis of a series of 4-(5-Bromopyrimidin-2-yl)butanoic acid derivatives and the subsequent analysis of their SAR, LE, and LipE has not yielded any specific studies. While general information on the medicinal attributes of the pyrimidine scaffold exists, the level of detail required for an analysis of this particular compound and its analogs, including data tables of efficiency metrics, is absent from the accessible scientific domain. researchgate.net

The lack of such data hinders the scientific community's ability to make informed decisions about the potential of the 4-(5-Bromopyrimidin-2-yl)butanoic acid scaffold as a starting point for new therapeutic agents. Future research endeavors would need to be directed towards the systematic synthesis and biological evaluation of derivatives of this compound to generate the necessary data for a comprehensive SAR, LE, and LipE analysis.

Computational Chemistry and Molecular Modeling of 4 5 Bromopyrimidin 2 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the molecular geometry and the distribution of electrons, which govern the compound's stability, reactivity, and spectroscopic signatures.

The electronic structure is also revealed through DFT. Calculations can map the electron density surface, highlighting regions that are electron-rich or electron-poor. Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution on individual atoms and the nature of intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. rsc.org For instance, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative charge, making them potential sites for interaction with other molecules.

Table 1: Predicted Geometrical Parameters for 4-(5-Bromopyrimidin-2-yl)butanoic Acid (Illustrative) This table is based on typical values from DFT studies on related heterocyclic compounds and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | C(O)-OH | ~1.36 Å |

| Bond Angle | N1-C2-N3 | ~127° |

| Bond Angle | C4-C5-Br | ~118° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. samipubco.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. samipubco.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com For 4-(5-Bromopyrimidin-2-yl)butanoic acid, the HOMO is likely distributed over the electron-rich pyrimidine ring and the bromine atom, while the LUMO may be localized on the pyrimidine ring's π-system. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Reactivity Descriptors (Illustrative) This table presents representative values for pyrimidine derivatives based on DFT calculations.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 | High gap indicates high stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 | Resistance to charge transfer |

DFT methods are highly effective at predicting various spectroscopic properties, which can be used to validate experimental findings or to aid in structural elucidation. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be correlated with experimental data to confirm the proposed molecular structure. DFT has been successfully used to assign the regiochemistry of products in the synthesis of related thiazolopyrimidine derivatives by comparing calculated and experimental NMR shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum. Key predicted peaks for this molecule would include C=O stretching for the carboxylic acid, C-N stretching in the pyrimidine ring, and C-Br stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This analysis helps to understand the electronic properties and potential chromophoric nature of the compound.

Molecular Dynamics Simulations and Conformational Sampling

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time in a simulated environment (e.g., in water). MD simulations are crucial for understanding the flexibility and conformational preferences of 4-(5-Bromopyrimidin-2-yl)butanoic acid.

The butanoic acid side chain is flexible, with several rotatable bonds. MD simulations can explore the different conformations this chain can adopt, from extended to folded arrangements. This process, known as conformational sampling, is vital because the molecule's shape can significantly influence its ability to interact with a biological target. mdpi.com By simulating the molecule for nanoseconds or longer, a representative ensemble of low-energy conformations can be generated, providing a more realistic picture of its dynamic nature in solution.

Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 4-(5-Bromopyrimidin-2-yl)butanoic acid, binds to the active site of a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. echemcom.comsamipubco.com

In a typical docking study, the flexible conformations of the ligand generated from MD simulations are placed into the rigid or flexible binding pocket of a protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. The resulting docked poses reveal key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom on the pyrimidine ring can form halogen bonds with electron-rich atoms like oxygen or sulfur in protein residues.

Hydrophobic Interactions: The aliphatic butanoic chain can form hydrophobic interactions with nonpolar amino acid residues.

These studies can predict which proteins the compound might inhibit and provide a structural basis for its biological activity, guiding the design of more potent analogs. nih.govtandfonline.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of analogs of 4-(5-Bromopyrimidin-2-yl)butanoic acid, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set: A collection of pyrimidine derivatives with experimentally measured biological activities (e.g., IC50 values) is required. nih.govresearchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D (e.g., molecular weight, atom counts) or 3D (e.g., molecular surface area, volume) and can also include electronic or lipophilic properties. nih.govbenthamdirect.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.netresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model can highlight which molecular properties are most important for activity. For example, a model might reveal that higher lipophilicity and the presence of an electron-withdrawing group on the pyrimidine ring are correlated with increased potency, providing a clear strategy for designing improved compounds. tandfonline.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

In Silico Tools for Lead Optimization

Lead optimization is a critical phase in the drug discovery pipeline, where an initial "hit" compound with promising biological activity is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. In silico tools play a pivotal role in guiding this process, offering a time- and cost-effective alternative to purely empirical laboratory synthesis and testing. These computational methods allow for the prediction of a molecule's behavior and interactions at the atomic level, thereby informing the design of superior analogs. The primary in silico strategies employed in the lead optimization of pyrimidine derivatives, and by extension, 4-(5-bromopyrimidin-2-yl)butanoic acid, include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a compound like 4-(5-bromopyrimidin-2-yl)butanoic acid, which is often investigated as a kinase inhibitor, molecular docking can elucidate its binding mode within the ATP-binding pocket of a target kinase. mdpi.comresearchgate.netnih.gov The bromopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. rsc.org Docking studies can reveal crucial hydrogen bonding interactions between the pyrimidine nitrogens and the backbone of the kinase hinge region. Furthermore, the butanoic acid side chain can be modeled to explore its interactions with other residues in the active site, potentially forming salt bridges or other favorable contacts that contribute to binding affinity.

For instance, in a hypothetical docking study of 4-(5-bromopyrimidin-2-yl)butanoic acid into the active site of a target kinase, the following interactions might be observed and quantified:

| Interaction Type | Interacting Atoms/Residues | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Hydrogen Bond | Pyrimidine N1 - Hinge Residue NH | 2.8 | -2.5 |

| Hydrogen Bond | Pyrimidine N3 - Hinge Residue CO | 3.0 | -2.1 |

| Halogen Bond | Bromine - Carbonyl Oxygen of Residue X | 3.2 | -1.5 |

| Hydrophobic Interaction | Butyl Chain - Hydrophobic Pocket Residues | N/A | -3.0 |

| Salt Bridge | Carboxylate - Lysine Residue | 3.5 | -5.0 |

This table is illustrative and based on common interactions observed in kinase inhibitors.

By analyzing these interactions, medicinal chemists can make informed decisions about which modifications to the lead structure are most likely to improve binding. For example, altering the length or flexibility of the butanoic acid side chain could optimize its fit within a hydrophobic pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. In the context of lead optimization for 4-(5-bromopyrimidin-2-yl)butanoic acid, a QSAR study would involve synthesizing and testing a library of analogs with variations in the pyrimidine ring substitutions and the butanoic acid side chain. tandfonline.com The biological activity data, along with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), are then used to build a predictive model.

A hypothetical QSAR model for a series of pyrimidine-based inhibitors might take the following form:

pIC₅₀ = c₀ + c₁logP + c₂ASA_H + c₃*Dipole_Z

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity.

ASA_H is the solvent-accessible surface area of hydrophobic atoms.

Dipole_Z is the z-component of the dipole moment.

c₀, c₁, c₂, and c₃ are regression coefficients.

Such a model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Virtual Screening: This computational technique involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. In lead optimization, virtual screening can be used to explore the chemical space around a lead compound like 4-(5-bromopyrimidin-2-yl)butanoic acid. By searching for commercially available or synthetically accessible compounds with similar structural features (e.g., a bromopyrimidine core), researchers can identify novel scaffolds or side chains that may offer improved properties. researchgate.net

The following table illustrates a hypothetical output from a virtual screening campaign, ranking potential lead candidates based on their predicted binding affinity (docking score) to a target kinase:

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |

| Lead Compound | 4-(5-bromopyrimidin-2-yl)butanoic acid | -8.5 | 150 |

| VS_Hit_01 | 4-(5-chloropyrimidin-2-yl)butanoic acid | -8.7 | 120 |

| VS_Hit_02 | 3-(5-bromopyrimidin-2-yl)propanoic acid | -8.2 | 200 |

| VS_Hit_03 | 4-(5-bromopyrimidin-2-yl)butanamide | -9.0 | 90 |

This table is for illustrative purposes. The structures are simplified representations.

These in silico tools, when used in an integrated fashion, provide a powerful platform for the lead optimization of compounds like 4-(5-bromopyrimidin-2-yl)butanoic acid. They enable a more rational and efficient exploration of structure-activity relationships, ultimately accelerating the discovery of new and effective medicines.

Advanced Analytical Techniques for Characterization and Elucidation of 4 5 Bromopyrimidin 2 Yl Butanoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful and indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.

For 4-(5-Bromopyrimidin-2-yl)butanoic acid, with a molecular formula of C8H9BrN2O2, HRMS provides definitive confirmation of its identity. The presence of bromine is particularly significant, as it has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak [M]+ and the [M+2]+ peak appear with nearly equal intensity, separated by two mass units. This pattern is a clear fingerprint for a monobrominated compound. mdpi.com

The technique ionizes the sample molecules, which are then separated based on their mass-to-charge ratio, allowing for the generation of a precise mass spectrum. nih.gov HRMS analysis can also be applied to fragment ions, providing further structural information and confirming the composition of different parts of the molecule.

Table 1: Predicted HRMS Data for 4-(5-Bromopyrimidin-2-yl)butanoic acid

| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]+ (with 79Br) | C8H10BrN2O2+ | 244.9920 |

| [M+H]+ (with 81Br) | C8H10BrN2O2+ | 246.9900 |

| [M+Na]+ (with 79Br) | C8H9BrN2O2Na+ | 266.9740 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 4-(5-Bromopyrimidin-2-yl)butanoic acid, the ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring and the aliphatic butanoic acid chain. The two protons on the pyrimidine ring would appear as a singlet in the aromatic region, while the protons of the butanoic acid chain would appear as multiplets in the aliphatic region.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. docbrown.info Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into their functionalization (e.g., carbonyl, aromatic, aliphatic). beilstein-journals.org For the target compound, distinct signals would be expected for the carboxylic acid carbonyl carbon, the carbons of the pyrimidine ring, and the three aliphatic carbons of the side chain. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds away. These experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the complete structural assembly of the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(5-Bromopyrimidin-2-yl)butanoic acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C4/C6-H | ~8.8 (s, 2H) | ~158.0 |

| Pyrimidine C5-Br | - | ~120.0 |

| Pyrimidine C2 | - | ~165.0 |

| Butanoic Acid Cα-H2 | ~2.9 (t, 2H) | ~33.0 |

| Butanoic Acid Cβ-H2 | ~2.1 (m, 2H) | ~25.0 |

| Butanoic Acid Cγ-H2 | ~2.5 (t, 2H) | ~30.0 |

| Carboxylic Acid C=O | - | ~178.0 |

Note: s = singlet, t = triplet, m = multiplet, br s = broad singlet. Predicted values are based on related structures and general chemical shift principles.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov These methods work by measuring the absorption (IR) or scattering (Raman) of light by molecular vibrations. acs.org Each functional group has characteristic vibrational frequencies, making these spectra valuable for structural confirmation. acs.orgcore.ac.uk

For 4-(5-Bromopyrimidin-2-yl)butanoic acid, the IR spectrum would prominently feature absorptions characteristic of the carboxylic acid and the bromopyrimidine ring. The carboxylic acid group is identified by a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band. libretexts.orgdocbrown.infoucalgary.ca The pyrimidine ring would exhibit several characteristic absorptions corresponding to C=C and C=N stretching vibrations, as well as C-H bending modes. The C-Br stretch would appear at a lower frequency in the fingerprint region. nih.gov

Table 3: Characteristic IR Absorption Bands for 4-(5-Bromopyrimidin-2-yl)butanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Alkyl C-H | C-H stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Pyrimidine Ring | C=C / C=N stretch | 1600 - 1450 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Pyrimidine Ring | C-H bend | 900 - 675 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 4-(5-Bromopyrimidin-2-yl)butanoic acid, a successful single-crystal X-ray diffraction analysis would provide an exact model of its solid-state conformation. researchgate.net This would reveal the planarity of the pyrimidine ring and the specific spatial arrangement of the butanoic acid side chain relative to the ring. Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In this case, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers or chains, which are a prominent feature in the crystal structures of similar molecules. mdpi.com This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. pensoft.net For 4-(5-Bromopyrimidin-2-yl)butanoic acid, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid). mdpi.comresearchgate.net The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A validated HPLC method can also be used for quantification. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. orientjchem.org This technique is suitable for volatile and thermally stable compounds. Since carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization is often performed. The carboxylic acid group of the target compound could be converted to a more volatile ester (e.g., a methyl ester) prior to analysis. The GC separates the derivatized compound from any volatile impurities, and the mass spectrometer provides identification based on the compound's mass spectrum and fragmentation pattern. mdpi.com

Table 4: Summary of Chromatographic Techniques

| Technique | Principle | Typical Application for Target Compound | Key Information Obtained |

|---|---|---|---|

| HPLC | Separation based on partitioning between a stationary and a liquid mobile phase. | Purity assessment using a reversed-phase C18 column. | Purity (%), retention time, quantification. |

Medicinal Chemistry Applications and Drug Discovery Research Involving 4 5 Bromopyrimidin 2 Yl Butanoic Acid

Role as a Chemical Scaffold in Drug Design

The pyrimidine (B1678525) core of 4-(5-Bromopyrimidin-2-yl)butanoic acid is a well-established "privileged scaffold" in medicinal chemistry. This means that the pyrimidine structure is a recurring motif in a wide range of biologically active compounds and approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid framework for the precise spatial arrangement of various functional groups. This allows for the development of derivatives that can interact with a diverse array of biological targets with high affinity and selectivity.

The butanoic acid side chain offers a crucial carboxylic acid group, which can engage in ionic interactions or hydrogen bonding with amino acid residues in the active sites of enzymes or the binding pockets of receptors. Furthermore, the four-carbon linker provides conformational flexibility, enabling the molecule to adopt an optimal orientation for binding. The bromine atom on the pyrimidine ring can serve multiple purposes. It can act as a key interaction point, forming halogen bonds with the target protein, or it can be used as a synthetic handle for further chemical modifications and the introduction of additional functionalities to explore the structure-activity relationship (SAR) of derivative compounds.

Lead Identification and Optimization Strategies

The structure of 4-(5-Bromopyrimidin-2-yl)butanoic acid lends itself to various modern drug discovery strategies for identifying and optimizing new therapeutic agents.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight chemical fragments. The core structure of 4-(5-Bromopyrimidin-2-yl)butanoic acid can be deconstructed into smaller fragments, such as 5-bromopyrimidine (B23866), which can be included in fragment libraries. The bromine atom is particularly advantageous in FBDD as it can be readily detected in X-ray crystallography studies of fragment-protein complexes due to its anomalous scattering properties, aiding in the precise determination of its binding mode. Once a brominated fragment is identified as a "hit," the butanoic acid chain and other functionalities can be systematically "grown" or linked with other fragments to enhance binding affinity and selectivity for the target protein.

De Novo Design Strategies

De novo design involves the computational construction of novel molecules that are predicted to bind to a specific biological target. The known three-dimensional structure of a target's binding site can be used to design ligands from the ground up. 4-(5-Bromopyrimidin-2-yl)butanoic acid can serve as a valuable building block in such a strategy. The pyrimidine core can be positioned to interact with key residues, and the butanoic acid side chain can be oriented to form critical interactions, such as with positively charged amino acids. Computational algorithms can then explore various substitutions on the pyrimidine ring to optimize the binding affinity and drug-like properties of the designed molecule.

Exploration of Biological Targets and In Vitro Pharmacological Mechanisms

Based on the pharmacological activities of structurally similar compounds, 4-(5-Bromopyrimidin-2-yl)butanoic acid and its derivatives are promising candidates for targeting enzymes and receptors involved in various diseases.

Enzyme Inhibition Studies (e.g., Neprilysin)

Neprilysin is a zinc-dependent metalloendopeptidase that degrades several vasoactive peptides, and its inhibition is a therapeutic strategy for heart failure. While direct studies on 4-(5-Bromopyrimidin-2-yl)butanoic acid as a neprilysin inhibitor are not available, the general structural features are relevant. The carboxylic acid moiety is a key feature in many enzyme inhibitors, as it can chelate the zinc ion in the active site. The pyrimidine scaffold can be tailored to fit into the hydrophobic pockets of the enzyme, contributing to binding affinity. Research on other heterocyclic scaffolds in neprilysin inhibitors suggests that the pyrimidine ring could serve as a core for developing novel inhibitors.

| Compound Class | Key Structural Features for Neprilysin Inhibition |

| Biphenyl Tetrazoles | Biphenyl scaffold for hydrophobic interactions, tetrazole as a carboxylic acid bioisostere. |

| Aminobutanoic Acid Derivatives | Carboxylic acid for zinc chelation, side chains for specificity. |

| Potential Pyrimidine-Based Inhibitors | Pyrimidine core for scaffold diversity, butanoic acid for potential zinc interaction. |

Receptor Binding and Modulation (e.g., Integrins)

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in diseases such as cancer and thrombosis. The design of integrin antagonists often involves mimicking the Arg-Gly-Asp (RGD) recognition motif of their natural ligands. The butanoic acid portion of 4-(5-Bromopyrimidin-2-yl)butanoic acid could potentially mimic the aspartic acid component of the RGD sequence, while the bromopyrimidine moiety could be functionalized to mimic the arginine portion. Research has shown that various heterocyclic scaffolds, including pyrimidines, can be incorporated into integrin antagonists to achieve high affinity and selectivity.

| Integrin Antagonist Feature | Potential Role of 4-(5-Bromopyrimidin-2-yl)butanoic Acid Moiety |

| Carboxylic Acid Group | Mimics the aspartic acid residue of the RGD motif. |

| Basic Group | The pyrimidine ring can be modified to include a basic moiety to mimic the arginine residue. |

| Scaffold | The pyrimidine core provides a rigid framework for orienting the key pharmacophoric features. |

Other In Vitro Biological Activities (e.g., Antiviral, Anticancer)

There is currently no publicly available scientific literature detailing the specific in vitro antiviral or anticancer activities of 4-(5-Bromopyrimidin-2-yl)butanoic acid. While pyrimidine analogues are widely investigated for these therapeutic areas, research has been focused on other derivatives.

The pyrimidine scaffold is a well-established pharmacophore in antiviral and anticancer drug design. For instance, various nucleoside analogues incorporating a pyrimidine base have demonstrated potent antiviral effects. Similarly, the pyrimidine ring is a key structural component in numerous kinase inhibitors and other targeted anticancer agents. However, specific biological data for 4-(5-Bromopyrimidin-2-yl)butanoic acid is not found in the current body of scientific publications.

Future research could explore the potential of this compound in these areas. Standard in vitro assays, such as cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and antiviral assays against a range of viruses, would be necessary to determine if this specific chemical entity possesses any relevant biological activity.

Prodrug Design and Bioprecursor Approaches

The carboxylic acid moiety of 4-(5-Bromopyrimidin-2-yl)butanoic acid presents a potential handle for prodrug design, a strategy often employed to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. Common prodrug approaches for carboxylic acids include esterification to enhance lipophilicity and cell membrane permeability.

Table 1: Potential Prodrug Strategies for 4-(5-Bromopyrimidin-2-yl)butanoic Acid

| Prodrug Strategy | Potential Advantage | Example Modification |

| Alkyl or Aryl Esters | Increased lipophilicity, improved oral absorption | Methyl, ethyl, or phenyl ester |

| Amino Acid Conjugates | Potential for active transport via amino acid transporters | Glycine or valine conjugate |

| Acyloxyalkyl Esters | Controlled release of the parent drug | Pivaloyloxymethyl (POM) ester |

These strategies, while theoretically applicable, have not been specifically reported for 4-(5-Bromopyrimidin-2-yl)butanoic acid in the scientific literature. The development of a prodrug would be contingent on this compound demonstrating desirable biological activity in its parent form.

A bioprecursor approach, where the molecule is metabolized to an active form, could also be envisioned. For example, the butanoic acid side chain could potentially undergo beta-oxidation in vivo. However, without established biological activity, the rationale for designing bioprecursors remains speculative.

Patent Landscape and Intellectual Property Trends

A review of the patent landscape does not indicate that 4-(5-Bromopyrimidin-2-yl)butanoic acid is a central and recurring scaffold in recent drug discovery patents. While numerous patents protect pyrimidine derivatives for a wide array of therapeutic applications, this specific compound does not feature as a key inventive element in the provided patent documents or in a broader search of recent intellectual property.

The focus of many current patents in medicinal chemistry is on more complex pyrimidine-based structures, often with multiple points of substitution and intricate side chains designed to interact with specific biological targets. The intellectual property trends suggest a move towards highly functionalized and target-specific pyrimidine scaffolds.

It is possible that 4-(5-Bromopyrimidin-2-yl)butanoic acid may be claimed within the broad Markush structures of some patents covering large classes of pyrimidine derivatives. However, its specific synthesis, characterization, and biological activity are not highlighted as a primary invention in the current patent literature. The absence of this compound in recent patents suggests that it may not be a focal point of current industrial drug discovery programs.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Pyrimidine-Butanoic Acid Hybrids

The efficient and versatile synthesis of 4-(5-Bromopyrimidin-2-yl)butanoic acid and its derivatives is paramount for extensive investigation. Future research will likely focus on developing novel synthetic strategies that offer improvements in yield, scalability, and structural diversity.

Current synthetic approaches to pyrimidine (B1678525) derivatives often involve multi-component reactions, such as the Biginelli reaction, which allows for the efficient assembly of the pyrimidine core. mdpi.com Additionally, cross-coupling chemistries are a powerful tool for introducing substituents to the pyrimidine ring. ucla.edu For pyrimidine-butanoic acid hybrids, future methodologies could explore:

One-Pot Reactions: Designing convergent one-pot syntheses that combine the formation of the pyrimidine ring and the installation of the butanoic acid side chain would significantly streamline the manufacturing process. nih.gov

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, could enhance reaction efficiency and selectivity, particularly for the introduction of the butanoic acid moiety. growingscience.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive avenue for the large-scale production of these compounds.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents, as well as microwave-assisted synthesis, will be crucial for developing sustainable synthetic routes. sigmaaldrich.com

A key challenge in synthesizing derivatives of 4-(5-Bromopyrimidin-2-yl)butanoic acid is the selective functionalization of the pyrimidine ring. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening. researchgate.net

Advanced SAR and Multi-Objective Lead Optimization

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to unlocking the therapeutic potential of 4-(5-Bromopyrimidin-2-yl)butanoic acid. This involves synthesizing a library of analogs with modifications at key positions and evaluating their biological activity.

Key areas for SAR exploration include: